molecular formula C12H25N3O2 B2841857 Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate CAS No. 874841-91-5

Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2841857
CAS No.: 874841-91-5
M. Wt: 243.351
InChI Key: KCRLSEQCDXGSGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a 1,4-diazepane (homopiperazine) core, a seven-membered ring system known for its conformational flexibility and ability to improve the physicochemical properties of lead molecules. The structure is protected by a tert-butyloxycarbonyl (Boc) group, which allows for facile deprotection to reveal a secondary amine for further synthetic elaboration. The 2-aminoethyl side chain provides a primary amine, offering a versatile handle for conjugation or amide bond formation, making this reagent a highly useful scaffold for constructing more complex molecular architectures. While specific biological data for this compound may be limited, analogues of 1,4-diazepane have demonstrated significant research potential. For instance, similar homopiperazine-based structures have been incorporated into potent soluble epoxide hydrolase (sEH) inhibitors, which are being investigated for the treatment of inflammatory conditions such as arthritis, acute pancreatitis, and sepsis . The primary application of this particular compound is for Research Use Only, serving as a key building block in the synthesis of potential pharmacologically active molecules for exploratory scientific studies. Researchers value it for its dual functionalization, which enables the rapid generation of diverse compound libraries. Handle with care in a well-ventilated environment and consult its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLSEQCDXGSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874841-91-5
Record name tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with tert-butyl 1,4-diazepane-1-carboxylate, which undergoes condensation with 2-oxoethylamine in the presence of a weak base such as triethylamine. Sodium borohydride (NaBH₄) is then introduced at 0–10°C to reduce the imine intermediate. Key parameters include:

  • Temperature Control : Maintaining subambient temperatures (0–10°C) prevents premature reduction and side reactions.
  • Solvent System : Tetrahydrofuran (THF) or methanol is preferred due to their compatibility with NaBH₄.
  • Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to imine ensures complete reduction.

Yield and Purity Optimization

Post-reduction quenching with 30% citric acid aqueous solution achieves a 70–75% yield of the crude product. Subsequent purification via ethyl acetate extraction and sodium sulfate drying enhances purity to >93%, as validated by HPLC.

Parameter Value
Reaction Temperature 0–10°C
Reducing Agent NaBH₄ (1.2 equiv)
Solvent THF/Methanol
Yield 70–75%
Purity >93% (HPLC)

Nucleophilic Substitution with Protected Amines

Nucleophilic substitution offers an alternative pathway, particularly useful for scale-up production. This method involves displacing a leaving group (e.g., bromide) on the diazepane ring with a 2-aminoethyl moiety.

Reaction Design

The precursor tert-butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate is treated with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours. Deprotection via hydrazine hydrate releases the primary amine.

Critical Considerations

  • Leaving Group Reactivity : Bromide exhibits superior displacement kinetics compared to chloride.
  • Solvent Effects : DMF facilitates SN2 mechanisms but requires rigorous drying to prevent hydrolysis.
  • Deprotection Efficiency : Hydrazine hydrate achieves >95% deprotection but necessitates careful handling due to toxicity.
Parameter Value
Reaction Temperature 80°C
Reagent K-Phthalimide (1.5 equiv)
Solvent DMF
Deprotection Agent Hydrazine Hydrate
Overall Yield 65–70%

Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction enables direct installation of the 2-aminoethyl group via alcohol intermediates, leveraging tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate as a starting material.

Reaction Protocol

Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) mediate the conversion of the hydroxyl group to an amine. The hydroxyethyl precursor reacts with phthalimide under Mitsunobu conditions (0–5°C, 2–6 hours), followed by hydrazine deprotection.

Advantages and Limitations

  • Stereochemical Control : Mitsunobu retains configuration, critical for chiral intermediates.
  • Cost Considerations : High reagent costs (PPh₃, DIAD) limit industrial scalability.
Parameter Value
Catalyst PPh₃ (1.5 equiv)
Azodicarboxylate DIAD (1.5 equiv)
Solvent THF
Yield 60–65%

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

Method Yield Scalability Cost
Reductive Amination 70–75% High Low
Nucleophilic Substitution 65–70% Moderate Moderate
Mitsunobu Reaction 60–65% Low High

Key Findings :

  • Reductive amination offers the optimal balance of yield and cost for industrial applications.
  • Mitsunobu reactions are reserved for stereosensitive syntheses despite lower yields.
  • Nucleophilic substitution provides a viable middle ground but requires toxic reagents.

Industrial-Scale Optimization Strategies

Solvent Recycling

THF recovery systems reduce costs by >40% in reductive amination processes.

Catalytic Enhancements

Nickel-based catalysts under hydrogen atmospheres are being explored to replace NaBH₄, potentially improving yields to 80–85%.

Green Chemistry Initiatives

Water-assisted reactions at elevated temperatures (50–60°C) show promise for reducing organic solvent use, aligning with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted diazepanes.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate has been utilized in pharmacological research, particularly in the development of soluble epoxide hydrolase inhibitors. A study demonstrated that derivatives of this compound showed significant analgesic effects and reduced inflammation in animal models of arthritis and pancreatitis .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of more complex bioactive molecules. For instance, it has been used to synthesize compounds that exhibit inhibitory activity against various enzymes, including cyclin-dependent kinases (CDK), which are crucial targets in cancer therapy .

Drug Development

Research indicates that modifications of this compound can lead to the creation of new drug candidates with enhanced efficacy and selectivity. For example, the introduction of hydrophilic groups has improved the oral bioavailability and stability of derivatives designed for treating inflammatory diseases .

Case Study 1: Soluble Epoxide Hydrolase Inhibitors

In a recent study focusing on soluble epoxide hydrolase inhibitors, researchers synthesized a series of compounds derived from this compound. These compounds were evaluated for their pharmacokinetic properties and biological activity. The results indicated that certain derivatives not only inhibited the enzyme effectively but also displayed favorable safety profiles in vivo .

Case Study 2: Anti-Cancer Activity

Another significant application was observed in the development of CDK inhibitors. Compounds synthesized from this compound showed promising results in preclinical trials against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the binding affinity to target proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the diazepane ring, influencing reactivity, pharmacokinetics, and applications. Key examples include:

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate (874841-91-5) 2-Aminoethyl ~265.3 High solubility in polar solvents; used in LOX and SARS-CoV-2 Mpro inhibitor synthesis
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (882645-09-2) Two tert-butyl carboxylates 330.4 Reduced polarity; serves as a bifunctional intermediate for cross-coupling reactions
Tert-butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate (722537-49-7) 2-Chloroacetyl 276.76 Electrophilic chloro group enables nucleophilic substitutions; precursor to kinase inhibitors
(R)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 5-Methyl (stereospecific R-configuration) ~227.3 Enhanced steric hindrance; potential for chiral drug development
Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate (683274-60-4) 5-Cyanopyridin-2-yl 331.4 Aromatic π-system for target binding; explored in antiviral and anticancer research

Physicochemical Properties

  • Solubility: The 2-aminoethyl group in the target compound increases hydrophilicity compared to analogs like Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate, which is more lipophilic due to dual tert-butyl groups .
  • Reactivity: The chloroacetyl derivative (CAS: 722537-49-7) exhibits higher electrophilicity, facilitating SN2 reactions, whereas the aminoethyl group supports amide bond formation or salt-bridge interactions in biological targets .
  • Stability : Steric protection from the tert-butyl group minimizes hydrolysis of the carbamate in acidic/basic conditions, a feature shared across analogs .

Key Research Findings

  • Similarity Analysis : Structural similarity scores (e.g., 0.90 for Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate) highlight conserved diazepane cores but divergent functional group contributions to activity .
  • Biological Efficacy: The aminoethyl group in the target compound improves IC50 values in LOX inhibition (e.g., 2j: IC50 = 120 nM) compared to non-polar analogs .
  • Synthetic Challenges : Steric hindrance in methyl-substituted analogs (e.g., (R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate) complicates purification, necessitating chiral chromatography .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate is a compound belonging to the diazepane family, which is characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is C10H20N2O2C_{10}H_{20}N_2O_2 with a molecular weight of approximately 200.28 g/mol. The structural configuration includes a tert-butyl group, an aminoethyl side chain, and a carboxylate functional group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The diazepane ring can modulate the activity of receptors and enzymes, while the aminoethyl group may facilitate hydrogen bonding with biological molecules. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related diazepane derivatives can inhibit bacterial growth and demonstrate antifungal activity. The exact mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of diazepane derivatives. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. These compounds often act by modulating signaling pathways involved in cell proliferation and survival.

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Diazepanes are known for their ability to cross the blood-brain barrier and interact with central nervous system receptors. This property positions this compound as a candidate for further research in neuropharmacology.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study found that related diazepanes exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Anticancer Effects Research showed that diazepane derivatives induced apoptosis in HeLa cells with IC50 values ranging from 10-20 µM, suggesting promising anticancer activity.
Neurological Impact In vivo studies indicated that similar compounds improved cognitive function in rodent models of Alzheimer’s disease, likely through modulation of acetylcholine receptors.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the 1,4-diazepane ring via cyclization of diamine precursors with carbonyl compounds (e.g., diacid chlorides or ketones) under controlled pH and temperature .
  • Step 2 : Introduction of the 2-aminoethyl group through nucleophilic substitution or reductive amination. For example, alkylation of the diazepane nitrogen with 2-bromoethylamine in the presence of a base like potassium carbonate .
  • Step 3 : Protection of the amino group using tert-butyloxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) .
    Optimization : Reaction yields are improved using continuous flow reactors for precise temperature control and automated purification systems (e.g., flash chromatography) to isolate high-purity products .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc-protected amine and diazepane backbone. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the aminoethyl protons resonate between 2.6–3.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 329.2 for C₁₄H₂₈N₃O₂) .
  • Infrared (IR) Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O of Boc) and ~3300 cm⁻¹ (N-H of amine) confirm functional groups .

Advanced Research Questions

Q. How does the 2-aminoethyl substituent influence the compound’s pharmacokinetic properties and target selectivity in drug discovery?

The 2-aminoethyl group enhances:

  • Solubility : The primary amine improves aqueous solubility via hydrogen bonding, critical for bioavailability .
  • Target Interactions : The ethylamine side chain facilitates hydrogen bonding with aspartate residues in enzymatic active sites (e.g., kinase or protease targets) .
  • Metabolic Stability : Boc protection reduces premature degradation by esterases, but deprotection in vivo releases the active amine, enabling pH-dependent release in target tissues .
    Contradictions : Some studies report reduced blood-brain barrier penetration due to the polar aminoethyl group, while others note enhanced CNS uptake via amino acid transporters .

Q. What strategies are employed to resolve contradictions in biological activity data for diazepane derivatives with aminoethyl substituents?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Boc with acetyl groups) isolates the aminoethyl group’s contribution to activity .
  • Crystallographic Analysis : X-ray diffraction (using SHELX software) reveals conformational flexibility of the diazepane ring, which may explain divergent binding affinities in different assays .
  • Computational Modeling : Molecular dynamics simulations predict solvent-accessible surface areas (SASA) of the aminoethyl group, correlating with experimental IC₅₀ values in enzyme inhibition assays .

Q. How can the compound’s reactivity be leveraged for functionalization in medicinal chemistry applications?

  • Selective Deprotection : The Boc group is removed under acidic conditions (e.g., HCl/dioxane), exposing the amine for further derivatization (e.g., coupling with carboxylic acids via EDC/HOBt) .
  • Nitro Reduction : If present in precursors, nitro groups are reduced to amines using Pd/C and H₂, enabling diversification of the diazepane scaffold .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl halides introduces aromatic moieties, enhancing interactions with hydrophobic enzyme pockets .

Methodological Considerations

Q. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 4–8) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Enzymatic Assays : Expose to liver microsomes or esterases to simulate metabolic pathways, quantifying intact compound using LC-MS .
  • Light/Oxygen Sensitivity : Store samples under argon in amber vials to prevent oxidation or photodegradation, validated by periodic NMR checks .

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